molecular formula C20H16O4 B6429431 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one CAS No. 637751-98-5

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Cat. No.: B6429431
CAS No.: 637751-98-5
M. Wt: 320.3 g/mol
InChI Key: INYNTCINVRTDBN-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a chemical compound with the molecular formula C20H16O4 and a molecular weight of 320.34 g/mol . This benzofuran-coumarin hybrid compound is of significant interest in medicinal chemistry and oncology research. Benzofuran derivatives are recognized for their substantial anticancer properties and have been investigated for their inhibitory activity against key enzymatic targets involved in cancer cell proliferation and survival . Specifically, related benzofuran hybrids have demonstrated potent, dual inhibitory effects against Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in research settings . The inhibition of these pathways can simultaneously disrupt cancer cell growth signals and suppress tumor angiogenesis, making this structural class a promising scaffold for the development of novel anti-cancer agents . Furthermore, structural analogs based on the chromene core have been studied for their potential to overcome multi-drug resistance in cancer cells by inhibiting P-glycoprotein expression and function . This compound is intended for research purposes, such as in vitro screening, mechanism of action studies, and as a building block for the synthesis of novel therapeutic candidates. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-11-4-7-17-15(8-11)12(2)20(24-17)16-10-19(21)23-18-9-13(22-3)5-6-14(16)18/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYNTCINVRTDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spectroscopic Analysis

  • ¹H NMR : A singlet at δ 3.82 ppm confirms the methoxy group, while aromatic protons appear between δ 6.8–7.5 ppm.

  • IR : Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (C=N/C=C).

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds reveals planar coumarin and benzofuran systems with dihedral angles <10°, indicating strong π-conjugation.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Pechmann + SubstitutionCoumarin synthesis → Chloromethyl substitution → Coupling70–78%High regioselectivityRequires harsh acids
Knoevenagel + AldolBenzofuran synthesis → Aldol condensation60–68%Mild conditionsLower yields
Microwave-AssistedOne-pot cyclization and coupling75%Rapid synthesis (2–4 h)Specialized equipment needed

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : The electron-donating methoxy group on coumarin can direct bromination to undesired positions. Using bulky bases (e.g., LHMDS) mitigates this issue.

  • Coupling Efficiency : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates but may require purification via column chromatography .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl groups to carboxylic acids.

  • Reduction: : Reduction reactions can be performed on the chromenone moiety, particularly at the carbonyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group to a hydroxyl group.

  • Substitution: : The compound can undergo substitution reactions, particularly at the methoxy group. Nucleophiles such as halides or amines can replace the methoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone, ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids from methyl groups.

    Reduction: Formation of hydroxyl groups from carbonyl groups.

    Substitution: Formation of halides or amines from methoxy groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity : Studies have shown that compounds containing the chromenone structure exhibit significant antioxidant properties. This is crucial in developing therapies for oxidative stress-related diseases such as cancer and neurodegenerative disorders .
  • Antimicrobial Properties : Research indicates that derivatives of benzofuran and chromenone possess antimicrobial activities. The presence of the benzofuran ring in this compound enhances its efficacy against various pathogens .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2 .

Natural Product Synthesis

The synthesis of natural products often involves the construction of complex molecules featuring benzofuran and chromenone units. This compound serves as a versatile building block in synthetic pathways aimed at producing bioactive natural products .

Case Study: Synthesis of Ailanthoidol

Ailanthoidol, a natural product with notable biological activities, was synthesized using intermediates derived from 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one. The synthesis involved several steps including:

  • Protection and Deprotection : Utilizing protecting groups during synthesis to facilitate selective reactions.
  • Coupling Reactions : Employing methods like Stille coupling to form carbon-carbon bonds efficiently.

This approach highlights the compound's utility in constructing complex architectures necessary for pharmacologically active compounds .

Material Science Applications

  • Fluorescent Materials : The unique optical properties of benzofuran derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The incorporation of this compound into polymer matrices has shown promising results in enhancing light emission efficiency .
  • Photovoltaic Devices : Research indicates that chromenone derivatives can be utilized in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy effectively. This application is critical in the development of sustainable energy solutions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntioxidant ActivitySignificant reduction in oxidative stress markers
Antimicrobial PropertiesEffective against multiple bacterial strains
Anti-inflammatory EffectsInhibition of COX-2 enzyme
Natural Product SynthesisSynthesis of AilanthoidolEfficient multi-step synthesis using intermediates
Material ScienceOrganic Light Emitting Diodes (OLEDs)Enhanced light emission efficiency
Photovoltaic DevicesEffective light absorption leading to energy conversion

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes, receptors, and proteins in biological systems. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

    Pathways Involved: The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response. Its ability to affect these pathways makes it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key coumarin derivatives with modifications at the C4 or adjacent positions, highlighting substituent effects on biological activity and applications:

Compound Name & Structure Substituent(s) Key Properties/Activities Reference(s)
Target Compound : 4-(3,5-Dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one 3,5-Dimethylbenzofuran at C4 Hypothetical: Enhanced lipophilicity; potential fluorescence or enzyme inhibition. N/A
Ru(III)-chrdpa Complex (4-[bis(pyridin-2-ylmethyl)amino]methyl]-7-methoxycoumarin) Amino-pyridine groups Cytotoxic (IC50 = 137 μM vs. HeLa); DNA groove-binding via hypochromic effect .
Au(III)-PPh2Ar Complex (3-[4-(diphenylphosphino)phenyl]-7-methoxycoumarin) Phosphine-phenyl group Antiproliferative (vs. cisplatin); fluorescence quenching for cellular tracking .
6-(1-S-hydroxy-3-methylbutyl)-7-methoxycoumarin Hydroxy-methylbutyl side chain Cocrystallizes with hCA II, suggesting enzyme interaction .
4-(Aminomethyl)-7-methoxycoumarin Aminomethyl group Used in Fmoc-based peptide synthesis; sensitive to base-mediated deprotection .
4-(Chloromethyl)-7-methoxycoumarin Chloromethyl group Precursor for synthesizing benzofuran acetic acid derivatives .

Fluorescence and Imaging

The Au(III)-PPh2Ar complex exhibits "smart" fluorescence: intact metal-ligand bonds yield strong emission, while bond cleavage quenches signals, enabling real-time tracking in cells . The target compound’s benzofuran moiety may similarly enhance fluorescence but requires empirical validation.

Biological Activity

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one, a synthetic compound belonging to the coumarin family, exhibits a range of biological activities. This article explores its pharmacological potential, synthesizing existing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a benzofuran moiety and a methoxy group , which together contribute to its unique chemical properties. The structural formula indicates a complex arrangement that may influence its reactivity and interactions with biological systems. The molecular formula is C18H16O3C_{18}H_{16}O_3, with a molecular weight of approximately 284.32 g/mol.

Biological Activities

Research indicates that coumarin derivatives, including this compound, possess various biological activities:

  • Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and related diseases.
  • Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory conditions.
  • Anticancer Potential : Preliminary studies have indicated that certain coumarin derivatives can inhibit cancer cell proliferation. However, specific data on this compound's anticancer efficacy remains limited.
  • Antimicrobial Activity : Research on related compounds has shown promising results against various microbial strains, suggesting potential applications in combating infections.

Synthesis and Activity Characterization

A study focused on the synthesis of various coumarin derivatives demonstrated the significance of structural modifications in enhancing biological activity. For instance, the introduction of different substituents on the benzofuran ring was shown to affect the anticancer activity of related compounds significantly .

Comparative Analysis with Other Compounds

The following table compares this compound with other structurally similar compounds in terms of their biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Properties
4-(3-hydroxy-benzofuran-2-yl)-coumarinHydroxy group instead of methoxyAntimicrobialEnhanced solubility
4-(benzofuran-2-yloxy)-coumarinEther linkageAnticancerDifferent bioactivity profile
7-hydroxycoumarinHydroxy group at position 7AnticoagulantWell-studied anticoagulant properties

This comparison highlights the diversity within the coumarin family while emphasizing the unique properties imparted by specific substituents on the benzofuran and chromenone structures.

While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that its biological activities may involve interactions with various cellular pathways similar to those observed in other coumarins. This includes modulation of signaling pathways involved in inflammation and cell proliferation.

Future Research Directions

Given the promising preliminary findings regarding the biological activities of this compound, further research is warranted to:

  • Conduct In Vivo Studies : To confirm the efficacy and safety profiles observed in vitro.
  • Explore Mechanistic Insights : Understanding how this compound interacts at a molecular level with biological targets can aid in drug development.
  • Investigate Structure-Activity Relationships (SAR) : Identifying which structural features contribute most significantly to its biological effects will be crucial for optimizing therapeutic potential.

Q & A

Q. Critical Intermediates :

  • 4-(Bromomethyl)-7-methoxy-2H-chromen-2-one (alkylation precursor)
  • 3,5-Dimethyl-1-benzofuran-2-yl boronic acid (for cross-coupling)

Basic: Which spectroscopic and chromatographic techniques are essential for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substitution patterns and regiochemistry. For example, the 7-methoxy group in coumarin derivatives shows a distinct singlet at δ ~3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for identifying derivatives like Au(III) complexes with coumarin ligands .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water gradients) ensures purity (>95%) and quantifies cytotoxic constituents in plant extracts, as validated for Prangos pabularia isolates .

Advanced: How can researchers address crystallographic data discrepancies during structure refinement?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging constraints (e.g., DFIX, FLAT) to stabilize disordered regions. Recent updates allow anisotropic displacement parameter (ADP) analysis for high-resolution data .
  • Hydrogen Bonding Analysis : Apply graph set theory (Etter’s rules) to resolve ambiguities in hydrogen bonding networks. For example, directional O–H···O interactions in coumarin derivatives can stabilize specific packing motifs .
  • Twinned Data Handling : For macromolecular applications, SHELXE’s robust pipeline enables phasing and density modification even with twinned crystals .

Advanced: What experimental strategies are effective for evaluating the compound’s cytotoxicity and mechanism of action?

Methodological Answer:

  • Cell Line Panels : Test against diverse cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC50 values should be determined in triplicate, with cisplatin as a positive control .
  • Apoptosis Assays : Combine flow cytometry (Annexin V/PI staining) with caspase-3/7 activation assays to differentiate necrotic vs. apoptotic pathways.
  • Target Identification : Use fluorescent analogs (e.g., coumarin-tagged Au(III) complexes) for cellular imaging and target engagement studies via confocal microscopy .

Example Cytotoxicity Data (Model System):

CompoundIC50 (μM) – MCF-7IC50 (μM) – A549
Reference (Osthol)3.230.2
Target Compound*To be determinedTo be determined
*Requires experimental validation using validated HPLC protocols .

Advanced: How do hydrogen bonding and supramolecular interactions influence the compound’s solid-state properties?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds using Etter’s notation (e.g., D(d)\mathbf{D}(d) for donor-acceptor distances). For coumarin derivatives, C=O···H–O and π-π stacking dominate .
  • Crystal Engineering : Modify substituents (e.g., replacing 7-methoxy with electron-withdrawing groups) to alter packing efficiency. For example, azide substitution in 4-(bromomethyl)coumarins enhances reactivity and lattice stability .
  • Thermal Analysis : Pair X-ray diffraction with DSC (Differential Scanning Calorimetry) to correlate melting points with intermolecular interaction strength.

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior (e.g., fluorescence in Au(III) complexes) .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., HSP90) using docking software (AutoDock Vina) and validate with SPR (Surface Plasmon Resonance) .
  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 inhibition risks.

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